3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
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Overview
Description
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of benzoxazaphosphorins. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a heterocyclic ring system. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with an appropriate amine and an alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazaphosphorin derivatives.
Scientific Research Applications
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one: Similar structure but without the 2-oxide group, leading to different chemical properties.
Uniqueness
The presence of both the ethyl group and the 2-oxide group in 3-Ethyl-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
143000-25-3 |
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Molecular Formula |
C15H14NO3P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
3-ethyl-2-oxo-2-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C15H14NO3P/c1-2-16-15(17)13-10-6-7-11-14(13)19-20(16,18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
VBDVAXQYHWROPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2OP1(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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